2,6-Dibromopyridin-4-ol

Description

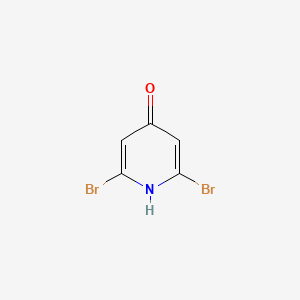

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDIUEDAZXIZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702663 | |

| Record name | 2,6-Dibromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220616-68-2 | |

| Record name | 2,6-Dibromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dibromopyridin-4-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative that serves as a highly versatile and functionalized building block in modern organic synthesis and medicinal chemistry. Its strategic placement of two reactive bromine atoms and a hydroxyl group—which exists in tautomeric equilibrium with its keto form, 4-pyridone—provides multiple handles for sequential and selective functionalization. This guide offers a comprehensive overview of its core chemical properties, including its structural characteristics, spectroscopic profile, reactivity, and applications as a scaffold in the design of complex molecules, particularly for therapeutic agent development.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder[1]. Its fundamental properties are summarized below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source |

| CAS Number | 220616-68-2 | |

| Molecular Formula | C₅H₃Br₂NO | [2] |

| Molecular Weight | 252.89 g/mol | [2] |

| Physical Form | Solid | |

| IUPAC Name | 2,6-dibromo-4-pyridinol | |

| SMILES | OC1=CC(Br)=NC(Br)=C1 | [2] |

| InChI Key | FGDIUEDAZXIZBM-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical chemical feature of 4-hydroxypyridines is their existence as a mixture of tautomers: the aromatic alcohol form (pyridin-4-ol) and the non-aromatic keto form (pyridin-4-one). In solution and the solid state, the equilibrium often favors the pyridone form due to stabilization from intermolecular hydrogen bonding and the polarity of the carbonyl group[3]. Ab initio studies on the parent molecule, 4-pyridone, suggest that while the pyridinol form is stable, the pyridone tautomer is energetically competitive and often preferred, a phenomenon that plays a significant role in its reactivity and interaction with biological targets[4].

For this compound, this equilibrium means the molecule can react either at the hydroxyl group or the ring nitrogen, depending on the reaction conditions and the nature of the reagents.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Profile

Accurate structural confirmation is paramount. While specific experimental data for this exact compound is not widely published, a predicted spectroscopic profile can be derived from its symmetrical structure and data from analogous compounds[5].

| Spectroscopy | Expected Observations |

| ¹H NMR | Due to the molecule's C₂ symmetry, a single peak is expected for the two equivalent protons at the C3 and C5 positions. This would likely appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts for the -OH and -NH protons (from the tautomer) would be broad and solvent-dependent. |

| ¹³C NMR | Three distinct signals are predicted: one for the brominated carbons (C2/C6), one for the protonated carbons (C3/C5), and one for the carbon bearing the hydroxyl group (C4). The C4 carbon signal would be significantly shifted depending on the dominant tautomeric form (C-O vs. C=O). |

| IR (KBr, cm⁻¹) | Broad peak around 3000-3400 cm⁻¹ corresponding to O-H/N-H stretching. A strong peak around 1640-1680 cm⁻¹ would indicate the presence of the C=O bond from the pyridone tautomer. Peaks in the 1500-1600 cm⁻¹ range would correspond to the pyridine ring C=C and C=N stretching vibrations. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4). |

Synthesis and Reactivity

The synthetic utility of this compound stems from its three reactive sites. The bromine atoms are excellent leaving groups for cross-coupling and nucleophilic substitution reactions, while the hydroxyl/pyridone moiety offers a site for alkylation, acylation, or participation in hydrogen bonding.

Proposed Synthesis

A common route to substituted pyridinols involves the bromination of a readily available precursor. A plausible synthetic pathway could start from 4-hydroxypyridine, which is then subjected to electrophilic bromination to install the two bromine atoms at the ortho positions (C2 and C6), which are activated by the electron-donating hydroxyl group.

Caption: Plausible synthetic workflow for this compound.

Key Chemical Transformations

The trifunctional nature of this scaffold is analogous to other dihalopyridines used extensively in medicinal chemistry, such as 2,6-dichloro-4-iodopyridine, allowing for selective and sequential functionalization[6].

-

C-N Bond Formation (Amination): The bromine atoms can be displaced by various amines. Copper-catalyzed or microwave-assisted amination reactions on 2,6-dibromopyridine have been shown to be effective for synthesizing mono- and di-aminated products[7][8]. These methods provide a direct route to 2,6-diaminopyridine scaffolds, which are prevalent in ligand design and materials science.

-

C-C Bond Formation (Cross-Coupling): The C-Br bonds are highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes)[1][6]. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 and C6 positions. Careful control of stoichiometry and reaction conditions can often achieve selective mono-substitution before proceeding to di-substitution.

-

O-Alkylation/Acylation: The hydroxyl group of the pyridinol tautomer can be readily alkylated to form ethers or acylated to form esters. This modification can be used to block this reactive site, improve solubility, or introduce a different functional handle.

Caption: Reactivity map showing key functionalization pathways.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general method for the mono-arylation of this compound. The trustworthiness of this protocol lies in its foundation on well-established palladium-catalyzed cross-coupling methodologies.

Objective: To synthesize 2-bromo-6-phenylpyridin-4-ol.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-phenylpyridin-4-ol.

Applications in Medicinal Chemistry and Drug Discovery

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active molecules and approved drugs[6]. This compound is an ideal starting point for accessing libraries of such compounds.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine core that orients functional groups to interact with the ATP-binding pocket of the target kinase. The ability to sequentially functionalize the C2, C6, and C4 positions of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against key cancer targets like VEGFR-2 or pathways such as PI3K/Akt/mTOR[6].

-

Scaffold for Combinatorial Chemistry: Its predictable reactivity makes it a valuable building block for generating diverse molecular libraries for high-throughput screening. The sequential nature of its functionalization allows for a modular and convergent approach to complex molecular architectures[6].

Safety and Handling

This compound is associated with specific hazards and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). The related compound 2,6-Dibromopyridin-4-amine is also listed with H335 (May cause respiratory irritation)[9][10].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its inherent tautomerism and the presence of three distinct, modifiable reaction sites provide chemists with a powerful tool for constructing complex, multi-substituted pyridine derivatives. Its utility is particularly pronounced in medicinal chemistry, where it serves as a foundational scaffold for building libraries of potential therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.

References

-

Wiley-VCH. Supporting Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2,6-Dibromopyridine in Modern Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Intermediate: A Deep Dive into 2,6-Dibromopyridine Applications. [Link]

-

NIH National Library of Medicine. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link][7]

-

ResearchGate. (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link][8]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]

-

NIH National Library of Medicine. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. [Link]

-

ResearchGate. When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism.... [Link][3]

-

Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link][4]

Sources

- 1. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]

- 2. 220616-68-2|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 39771-34-1 2,6-Dibromopyridin-4-amine AKSci J96596 [aksci.com]

- 10. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to 2,6-Dibromopyridin-4-ol (CAS No. 220616-68-2)

This compound is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its structure, featuring a 4-hydroxypyridine core flanked by two bromine atoms, offers a unique combination of reactivity and structural rigidity. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen significantly influences the molecule's electronic properties, making it a valuable precursor for a wide range of more complex molecules. Halopyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes.[1][2][3] This guide provides a comprehensive overview of its properties, a logical synthetic approach, key reactive characteristics, and potential applications, designed to empower researchers in leveraging this compound for advanced scientific discovery.

Section 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is essential for its effective handling, storage, and application in chemical reactions. The compound exists as a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[4]

Key Properties Overview

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 220616-68-2 | [5][6] |

| Molecular Formula | C₅H₃Br₂NO | [6] |

| Molecular Weight | 252.89 g/mol | [6][7] |

| IUPAC Name | 2,6-dibromo-1H-pyridin-4-one | [5] |

| Synonyms | 2,6-Dibromo-4-hydroxypyridine, 2,6-dibromo-4-pyridinol | [5] |

| Physical Form | Solid | [4] |

| Boiling Point | 461.8°C at 760 mmHg | [5] |

| Density | 2.228 g/cm³ | [5] |

| InChI Key | FGDIUEDAZXIZBM-UHFFFAOYSA-N | [5] |

Structural Insight: Keto-Enol Tautomerism

A critical feature of 4-hydroxypyridines is their existence as an equilibrium mixture of two tautomeric forms: the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (2,6-dibromo-1H-pyridin-4-one). In most cases, the pyridone (keto) form is the predominant species due to its greater stability. This equilibrium is fundamental to the compound's reactivity, influencing which atom (oxygen or nitrogen) acts as the nucleophile in reactions like alkylation.[8]

Caption: Keto-enol tautomerism of the title compound.

Section 2: Synthesis and Manufacturing

While direct, published syntheses for this compound are not abundant in readily available literature, a logical and efficient pathway can be designed based on established principles of pyridine chemistry. The most direct approach involves the electrophilic bromination of the parent scaffold, 4-Hydroxypyridine.

Proposed Synthetic Pathway: Electrophilic Bromination

The hydroxyl group at the 4-position of the pyridine ring is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C2 and C6). This makes direct bromination a highly feasible strategy.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on standard organic chemistry procedures. Each step is designed for safety, efficiency, and high purity of the final product.

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 4-Hydroxypyridine (1.0 eq).

-

Dissolve the starting material in a suitable solvent, such as glacial acetic acid. The acidic medium can help to protonate the pyridine nitrogen, further enhancing the directing effect of the hydroxyl group.

-

-

Reagent Addition:

-

Dissolve bromine (2.1 eq) in a minimal amount of glacial acetic acid and load it into the dropping funnel. Causality: Using a slight excess of bromine ensures complete di-substitution. N-Bromosuccinimide (NBS) can be used as an alternative, milder brominating agent.

-

Add the bromine solution dropwise to the stirred solution of 4-Hydroxypyridine at room temperature. The reaction is typically exothermic; maintain the temperature below 40°C using a water bath if necessary to prevent side reactions.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and petroleum ether. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water. This will precipitate the crude product.

-

If bromine was used, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

-

Neutralize the mixture carefully with a base, such as a saturated sodium bicarbonate solution, until the pH is ~7.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound. Dry the final product under vacuum.

-

Section 3: Reactivity and Synthetic Utility

The true value of this compound lies in its potential for subsequent chemical transformations. The two bromine atoms and the hydroxyl/pyridone moiety provide three distinct points for functionalization.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms at the electron-deficient C2 and C6 positions are excellent leaving groups, readily displaced by strong nucleophiles. This is particularly useful for synthesizing 2,6-diaminopyridine derivatives, which are valuable ligands in coordination chemistry.[9][10][11] A selective mono-amination can often be achieved, followed by a second, different amination to create unsymmetrical products.[9][11]

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are ideal handles for introducing carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig couplings. This allows for the construction of complex biaryl systems or the attachment of diverse functional groups, which is a cornerstone of modern drug discovery.

-

Reactions at the Hydroxyl/Pyridone Group: The tautomeric nature of the 4-hydroxy group allows for reactions at either the oxygen or nitrogen atom.[8] O-alkylation or O-acylation can be performed to modify the scaffold's properties, while N-alkylation of the pyridone form can also occur, depending on the reaction conditions.

Section 4: Applications in Research and Drug Development

The structural motifs accessible from this compound are prevalent in biologically active compounds and functional materials.

-

Pharmaceutical Scaffolding: The 2,6-disubstituted pyridine core is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic activities. This intermediate provides a direct route to libraries of such compounds for high-throughput screening.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on heterocyclic cores. The reactivity of this compound allows for the systematic modification required to optimize biological activity and safety profiles.

-

Advanced Materials and Ligand Design: The ability to selectively functionalize the 2 and 6 positions makes it an excellent precursor for synthesizing pincer-type ligands or other complex molecules used in organometallic catalysis and materials science.[9] The resulting diaminopyridine ligands, for example, are used to stabilize unique metal complexes like extended metal atom chains (EMACs).[11]

Section 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C).[4]

References

- Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. - ResearchGate.

- What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem.

- This compound | 220616-68-2 - Sigma-Aldrich.

- 4-Hydroxypyridine synthesis - ChemicalBook.

- CAS 220616-68-2 2,6-Dibromo-4-pyridinol - Alfa Chemistry.

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.

- 4-Hydroxypyridine | 626-64-2 - ChemicalBook.

- This compound | 220616-68-2 - ChemScene.

- This compound | 220616-68-2 - Sigma-Aldrich.

- This compound | 220616-68-2 - Sigma-Aldrich.

- CAS: 220616-68-2 - CymitQuimica.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.

- 220616-68-2 | this compound - AiFChem.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - ChemRxiv.

- The alkylation of 4-pyridone - Youngstown State University.

- (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons.

- 2,6-Dibromopyridin-4-amine | 39771-34-1 - Benchchem.

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH.

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 220616-68-2 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. 220616-68-2 | this compound - AiFChem [aifchem.com]

- 8. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 11. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dibromopyridin-4-ol starting materials

An In-depth Technical Guide to the Synthesis of 2,6-Dibromopyridin-4-ol

Introduction

This compound is a valuable heterocyclic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine core with a hydroxyl group and two bromine atoms, provides multiple reaction sites for further chemical modification. The bromine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of complex molecular architectures, while the hydroxyl group can be derivatized or influence the electronic properties of the ring. This guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several key starting materials. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reaction conditions. The two most prominent pathways involve either building the pyridine ring with subsequent modification or direct halogenation of a pre-formed pyridin-4-ol core.

-

The Chelidamic Acid Pathway: This is a robust and high-yield approach that begins with the construction of 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (chelidamic acid). The carboxylic acid groups serve to deactivate the 3 and 5 positions, directing bromination to the 2 and 6 positions, before being removed via decarboxylation.

-

The Direct Bromination Pathway: This strategy starts with the readily available 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone). While seemingly more direct, this route presents significant challenges in controlling the regioselectivity of the bromination.

The following table summarizes these primary routes:

| Synthetic Route | Starting Material(s) | Key Transformation(s) | Advantages | Challenges & Considerations |

| Chelidamic Acid Pathway | Diethyl oxalate & Acetone | Ring formation, Ammonolysis, Bromination, Decarboxylation | High regioselectivity, Good overall yields reported for precursor synthesis.[1][2] | Multi-step process.[3] Decarboxylation step requires specific conditions.[4] |

| Direct Bromination Pathway | 4-Hydroxypyridine (4-Pyridone) | Electrophilic Bromination | Fewer steps, commercially available starting material. | Prone to over-bromination to form 3,5-dibromo-4-pyridone.[5][6] The monobromo derivative is more reactive than the starting material.[5][6] |

Route 1: The Chelidamic Acid Pathway

This pathway is arguably the most reliable for the specific synthesis of this compound due to its inherent regiochemical control. The strategy involves synthesizing a highly functionalized pyridine ring, performing the key bromination, and then simplifying the molecule by removing the directing groups.

Step 1: Synthesis of Chelidamic Acid

Chelidamic acid (4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid) is the cornerstone of this route. It is typically synthesized from chelidonic acid, which itself is prepared from the condensation of diethyl oxalate and acetone.[3][7] The conversion of chelidonic acid to chelidamic acid is a well-established ammonolysis reaction where the pyran ring oxygen is replaced by nitrogen.[7][8]

Step 2: Bromination and Decarboxylation

With chelidamic acid in hand, the next critical step is bromination. The electron-withdrawing carboxylic acid groups at the 2 and 6 positions deactivate the ring towards electrophilic substitution, but the electron-donating nature of the pyridone oxygen activates the 3 and 5 positions. However, established procedures for related compounds show that bromination can be directed to the positions adjacent to the carboxyl groups under specific conditions, often involving harsher reagents like phosphorus pentabromide, which can also convert the hydroxyl to a bromide.[3][9]

A more direct approach would be electrophilic bromination followed by decarboxylation. The decarboxylation of pyridinecarboxylic acids is a known process, often requiring heat.[4] The loss of CO2 from the carboxyl groups at the 2 and 6 positions yields the final target molecule.

Route 2: The Direct Bromination of 4-Hydroxypyridine

This route begins with 4-hydroxypyridine, which exists predominantly as the 4-pyridone tautomer in aqueous solutions.[5] This tautomer behaves chemically like a phenoxide ion, making the pyridine ring highly activated towards electrophilic aromatic substitution.[6]

Causality of Experimental Outcomes

The direct bromination of 4-pyridone is facile but difficult to control. The introduction of the first bromine atom at the 3-position does not sufficiently deactivate the ring. In fact, the resulting 3-bromo-4-pyridone is often more reactive towards further bromination than the starting material itself, leading to the rapid formation of the 3,5-dibromo-4-pyridone as the major product.[5][6] This is a classic example of a self-validating protocol where the inherent kinetics favor the disubstituted product, making the isolation of a monobrominated or a 2,6-dibrominated product via this method exceptionally challenging.

Attempting to synthesize this compound via this route would require blocking the 3 and 5 positions or using a different synthetic strategy altogether, which underscores the elegance and necessity of the chelidamic acid pathway for achieving the desired isomer.

Experimental Protocols

The following protocols are provided for educational and research purposes. All procedures should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Chelidamic Acid from Chelidonic Acid

(Adapted from literature procedures)[1][2][7]

-

Reaction Setup: In a reaction vessel equipped for cooling and stirring, place chelidonic acid (1.0 eq).

-

Ammonolysis: Cool the vessel to 0°C in an ice bath. Slowly add a 30% aqueous ammonia solution (approx. 10 eq of NH3) dropwise over 1 hour, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for 48 hours.

-

Workup: Remove the excess ammonia under reduced pressure. To the resulting residue, add water and a small amount of activated carbon.

-

Purification: Heat the mixture to reflux for 15 minutes to decolorize. Filter the solution while hot to remove the activated carbon.

-

Precipitation: Cool the filtrate to room temperature. Acidify the solution to a pH of 1 with concentrated hydrochloric acid. A white solid will precipitate.

-

Isolation: Collect the precipitated chelidamic acid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum for 16 hours. A typical yield for this process is very high, often around 98%.[1][2]

Protocol 2: Illustrative Bromination of 4-Pyridone

(Demonstrates the formation of the 3,5-dibromo isomer)[5]

-

Reaction Setup: Dissolve 4-pyridone (1.0 eq) in a suitable solvent such as concentrated hydrobromic acid or an aqueous buffer.

-

Bromination: Add a solution of bromine (2.0 eq) dropwise to the stirred 4-pyridone solution at room temperature.

-

Reaction: Continue stirring at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Isolation: The product, 3,5-dibromo-4-pyridone, will often precipitate from the reaction mixture. It can be collected by filtration, washed with water, and dried. Yields based on bromine can be high (e.g., 73%).[5]

Conclusion

For the targeted synthesis of this compound, the pathway commencing with chelidamic acid is demonstrably superior in terms of regiochemical control. While the direct bromination of 4-hydroxypyridine is a simpler process in terms of step count, the inherent electronic properties of the 4-pyridone tautomer lead uncontrollably to the 3,5-dibromo isomer. The chelidamic acid route, by strategically using carboxylic acid groups to direct the bromination and then removing them, provides a field-proven and reliable method for obtaining the desired 2,6-disubstituted product. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions in their synthetic endeavors involving this important chemical scaffold.

References

- Chelidamic acid synthesis. (n.d.). ChemicalBook.

- Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (n.d.). ResearchGate.

- An In-depth Technical Guide to Chelidamic Acid: Chemical Properties and Structure. (n.d.). Benchchem.

- What is the synthesis process of 4-Hydroxypyridine?. (n.d.). Guidechem.

- Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. (n.d.). Canadian Science Publishing.

- Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. (n.d.). Canadian Science Publishing.

- The Discovery and Enduring Legacy of Chelidamic Acid: A Technical Guide. (n.d.). Benchchem.

- 4-Hydroxypyridine synthesis. (n.d.). ChemicalBook.

- Chelidamic acid | 138-60-3. (n.d.). ChemicalBook.

- Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.

- Synthesis and Characterization of Chelidonic Acid and Chelidamic Acid as Organic Anode Materials for Energy Storage. (2021). ACS Publications.

- 4-Hydroxypyridine | 626-64-2. (n.d.). ChemicalBook.

- 4-Bromo-2-hydroxypyridine. (n.d.). Pipzine Chemicals.

- 4-BROMO-3-HYDROXYPYRIDINE synthesis. (n.d.). ChemicalBook.

- Method for synthesizing 2,6-dibromo pyridine. (n.d.). Google Patents.

- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.). PMC - NIH.

- The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. (n.d.). ResearchGate.

- How to carry out bromination of pyridine at 2- or 4- positions?. (2012). ResearchGate.

- Method for synthesizing 4- bromine-2,6-diaminopyridine. (n.d.). Google Patents.

- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (n.d.). ResearchGate.

- Step-by-step protocol for synthesizing 4-Bromopyridine-2,6-dicarbohydrazide. (n.d.). Benchchem.

- Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. (n.d.). Z-naturforsch.

- This compound | 220616-68-2. (n.d.). Sigma-Aldrich.

- This compound | 220616-68-2. (n.d.). Sigma-Aldrich.

- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern Commons.

- 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692. (n.d.). PubChem.

- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (n.d.). ResearchGate.

- A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. (n.d.). ResearchGate.

- Synthesis method of 2,6-dichloropyridine. (n.d.). Google Patents.

- Decarboxylation. (n.d.). Organic Chemistry Portal.

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES.

- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate.

- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). MDPI.

- Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid. (n.d.). Benchchem.

Sources

- 1. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 3. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dibromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,6-Dibromopyridin-4-ol (CAS No. 220616-68-2).[1][2] In the absence of directly published spectra, this document synthesizes predicted data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The predictions are grounded in the fundamental principles of each technique and rationalized by comparing the known spectral data of analogous compounds, primarily 2,6-dibromopyridine. This guide is intended to serve as a valuable reference for the identification and characterization of this compound in research and development settings.

Introduction

This compound is a halogenated pyridinol derivative with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two bromine atoms and a hydroxyl group on the pyridine ring offers multiple sites for further functionalization, making it a valuable building block in medicinal chemistry. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques such as MS, IR, and NMR are indispensable tools for confirming the identity and purity of such compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound.

Molecular Structure and Properties

-

Molecular Formula: C₅H₃Br₂NO[1]

-

Molecular Weight: 252.89 g/mol

-

IUPAC Name: 2,6-dibromo-4-pyridinol[1]

-

CAS Number: 220616-68-2[1]

The structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a hydroxyl group at position 4. The molecule can exist in tautomeric forms, primarily the pyridin-4-ol and pyridin-4(1H)-one forms. The predominant tautomer can be influenced by the solvent and physical state.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the solid this compound sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

An infrared beam is passed through the crystal, and the resulting spectrum is recorded.

Expected Data:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The presence of the pyridin-4-ol/pyridin-4(1H)-one tautomerism will influence the spectrum, particularly in the O-H and C=O stretching regions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (pyridin-4-ol) | 3200-3600 (broad) | Stretching |

| N-H (pyridin-4(1H)-one) | 3300-3500 (sharp) | Stretching |

| C=O (pyridin-4(1H)-one) | 1640-1690 | Stretching |

| C=C, C=N (pyridine ring) | 1550-1620 | Stretching |

| C-O (pyridin-4-ol) | 1200-1300 | Stretching |

| C-Br | 500-650 | Stretching |

The broadness of the O-H stretch is due to hydrogen bonding. The presence of a strong C=O stretch would indicate a significant contribution from the pyridin-4(1H)-one tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Experimental Protocol:

-

A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

Predicted Data:

Due to the symmetry of the molecule, the two protons at positions 3 and 5 are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal for these aromatic protons.

-

Chemical Shift (δ): The protons at C3 and C5 are expected to resonate in the aromatic region, likely between 7.0 and 8.0 ppm. The electron-withdrawing effect of the bromine atoms and the electronic nature of the hydroxyl/keto group will influence the exact chemical shift. In comparison to 2,6-dibromopyridine, where the C3/C5 protons appear around 7.25 ppm and the C4 proton at 7.5 ppm, the hydroxyl group at the 4-position in this compound is expected to be electron-donating, causing an upfield shift of the C3/C5 protons. [3][4]* Multiplicity: The signal for the C3/C5 protons will appear as a singlet, as there are no adjacent protons to couple with.

-

Integration: The integral of this signal will correspond to two protons.

-

O-H/N-H Proton: A broad singlet corresponding to the O-H or N-H proton is also expected. Its chemical shift will be highly dependent on the solvent, concentration, and temperature.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-5 | ~7.0 - 7.5 | Singlet | 2H |

| O-H / N-H | Variable (broad) | Singlet | 1H |

¹³C NMR Spectroscopy

Predicted Data:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to symmetry, only three signals are expected for the pyridine ring carbons.

-

C-2 and C-6: These carbons are directly attached to the electron-withdrawing bromine atoms and will appear significantly downfield, likely in the range of 140-150 ppm. For comparison, the C2/C6 carbons in 2,6-dibromopyridine resonate at approximately 143 ppm. [5]* C-3 and C-5: These carbons are adjacent to the brominated carbons and will appear further upfield, likely in the range of 110-125 ppm.

-

C-4: This carbon is attached to the oxygen atom and will be significantly affected by the tautomeric equilibrium. In the pyridin-4-ol form, it would be expected around 155-165 ppm. In the pyridin-4(1H)-one form, this carbonyl carbon would be shifted further downfield, potentially to 170-180 ppm.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 140 - 150 |

| C-3, C-5 | 110 - 125 |

| C-4 | 155 - 180 |

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted MS, IR, and NMR data, provides a robust framework for the characterization of this compound. The distinctive isotopic pattern in the mass spectrum, the characteristic functional group absorptions in the IR spectrum, and the simple yet informative ¹H and ¹³C NMR spectra together create a unique spectroscopic fingerprint for this molecule. Researchers and scientists can utilize this guide to confidently identify and assess the purity of this compound in their synthetic and drug development endeavors.

References

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,6-Dibromopyridin-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 2,6-Dibromopyridin-4-ol. As a key heterocyclic building block in medicinal chemistry and materials science, its behavior in various solvent systems is a critical parameter for reaction optimization, purification, formulation development, and bioavailability. This document moves beyond theoretical principles to provide field-proven, step-by-step protocols for empirical solubility determination. We will explore the causal relationships between the molecule's physicochemical properties and its solubility profile, detail a self-validating experimental workflow using the gold-standard shake-flask method, and offer insights into interpreting the resulting data for practical application in research and development.

Introduction: The Strategic Importance of Solubility

This compound is a substituted pyridine derivative of significant interest to researchers in drug development and organic synthesis. The pyridine ring is a common scaffold in pharmaceuticals, and the bromo- and hydroxyl- functionalities provide versatile handles for further chemical modification, such as in cross-coupling reactions or as precursors for more complex molecules.[1] The successful application of this compound, from initial reaction setup to final product formulation, is fundamentally governed by its solubility.

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of pharmaceutical development.[] It directly influences:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.

-

Purification: The choice of solvents for crystallization and chromatography depends on differential solubility of the target compound and its impurities.

-

Formulation: For drug development, achieving a desired concentration in a pharmaceutically acceptable vehicle is essential for therapeutic efficacy.[3] The objective is often to have the API fully dissolved to maximize its ability to permeate biological membranes.[3]

-

Bioavailability: Poor aqueous solubility is a major hurdle in drug development, making the characterization in various solvent systems a critical first step.[4]

This guide provides the theoretical grounding and a robust experimental protocol to empower researchers to systematically evaluate and leverage the solubility of this compound.

Physicochemical Profile of this compound

Before experimental determination, a review of the compound's known properties provides a basis for predicting its behavior. The structure features a polar pyridinol core with two bromine atoms, which increase molecular weight and hydrophobicity while also offering sites for hydrogen bonding and other interactions.

| Property | Value | Source |

| CAS Number | 220616-68-2 | [5] |

| Molecular Formula | C₅H₃Br₂NO | |

| Molecular Weight | 252.89 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | 2,6-dibromo-4-pyridinol | |

| Storage | Inert atmosphere, 2-8°C | [5] |

The presence of the hydroxyl group (-OH) and the pyridine nitrogen atom allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar solvents. However, the two bulky bromine atoms and the aromatic ring contribute significant nonpolar character, suggesting that solubility will be a complex interplay of these competing factors.

Guiding Principles for Solvent Selection: A Predictive Framework

The principle of "like dissolves like" is the foundational concept for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[7] We can categorize solvents to form a rational basis for experimental design.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the hydroxyl group on this compound, moderate to good solubility is anticipated in these solvents, particularly simple alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Due to the polar nature of the pyridinol core, the solubility of this compound is expected to be very low in these solvents.

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical framework for solubility assessment.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[4][8] It is a robust and reliable technique that involves agitating an excess amount of the solid compound in the chosen solvent for a sufficient duration to reach equilibrium.

Principle

A supersaturated solution of this compound is created by adding an excess of the solid to a known volume of the solvent. The mixture is agitated at a constant temperature until the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical method.[4][9]

Materials and Equipment

-

Solute: this compound (Purity ≥ 95%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Hexane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps

-

Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[8]

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[3][9]

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a tared glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a minimum of 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for poorly soluble compounds.[9]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison between different solvents and aids in the selection process for specific applications.

Table 1: Hypothetical Solubility Data for this compound at 37°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility Category | Potential Application Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble | Stock solutions, difficult reactions |

| N,N-Dimethylformamide (DMF) | > 100 | Very Soluble | Reaction medium, peptide coupling | |

| Acetone | 15.2 | Soluble | Recrystallization, chromatography | |

| Acetonitrile | 8.5 | Sparingly Soluble | HPLC mobile phase, reactions | |

| Polar Protic | Methanol | 25.8 | Soluble | General purpose reaction solvent |

| Ethanol | 11.4 | Soluble | Formulation, recrystallization | |

| Isopropanol | 5.1 | Sparingly Soluble | Final product washing | |

| Nonpolar | Toluene | < 0.1 | Insoluble | Anti-solvent for precipitation |

| Hexane | < 0.01 | Practically Insoluble | Anti-solvent for precipitation |

Interpretation:

-

Very Soluble (>100 mg/mL): Solvents like DMSO and DMF are ideal for creating concentrated stock solutions and for reactions where high substrate concentration is required.

-

Soluble (10-100 mg/mL): Solvents like methanol and ethanol are versatile choices for both reaction media and purification processes such as recrystallization.

-

Sparingly Soluble (1-10 mg/mL): These solvents may be useful in specific chromatographic systems or for controlled crystallization.

-

Insoluble (<1 mg/mL): Nonpolar solvents like toluene and hexane are ineffective for dissolution but are highly effective as "anti-solvents" to induce precipitation or crystallization from a more soluble medium.

Safety and Handling Precautions

This compound and many of the organic solvents used for solubility determination present health and safety risks. Adherence to good laboratory practice is mandatory.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields.[10][11]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]

-

Hazard Statements: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

-

First Aid:

-

Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[12]

Conclusion

This guide has established a comprehensive framework for the systematic evaluation of the solubility of this compound. By integrating theoretical predictions based on molecular structure with the practical application of the robust shake-flask method, researchers can generate reliable, quantitative data. This data is not merely academic; it is a critical tool for making informed decisions that accelerate research and development timelines, from optimizing reaction conditions to designing effective purification strategies and formulating final products. The disciplined application of these principles and protocols will enable scientists to fully exploit the synthetic potential of this valuable chemical building block.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Google AI Search.

- Chemical Safety Data Sheet MSDS / SDS - 2,6-DibroMo-4-hydroxypyridine - ChemicalBook. (2025). ChemicalBook.

- This compound | 220616-68-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2,6-Dibromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012). Thermo Fisher Scientific.

- Annex 4 - World Health Organization (WHO). (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Dow Development Labs.

- SAFETY D

- 2,6-Dibromopyridin-4-amine | 39771-34-1 - AK Scientific. (n.d.). AK Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.

- API Analysis - BOC Sciences. (n.d.). BOC Sciences.

- Solubility and distribution. (2024).

- Pyridine and Pyridine Derivatives - ResearchGate. (n.d.).

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.).

- 2,6-Dibromopyridine | 626-05-1 - ChemicalBook. (2025). ChemicalBook.

- 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem. (n.d.). PubChem.

- 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem. (n.d.). PubChem.

- 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem. (n.d.). PubChem.

- This compound | 220616-68-2 - BLD Pharm. (n.d.). BLD Pharm.

- What are the factors that affect solubility? - AAT Bioquest. (2023).

- What factors affect solubility? - AAT Bioquest. (2022).

- Pyridine - chemeurope.com. (n.d.). chemeurope.com.

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

- This compound | 220616-68-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- 6,6'-Dibromo-4,4'-di(hexoxymethyl)

- Pyridine - Wikipedia. (n.d.). Wikipedia.

- Pyridine - NIST WebBook. (n.d.). NIST.

- (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2025).

- Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K - ResearchGate. (n.d.).

- Application Notes and Protocols: 4-Bromopyridine-2,6-dicarbohydrazide as a Ligand for Transition Metal Complexes - Benchchem. (n.d.). Benchchem.

- Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - NIH. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. 220616-68-2|this compound|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. who.int [who.int]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Electronic properties of 2,6-Dibromopyridin-4-ol

An In-depth Technical Guide to the Electronic Properties of 2,6-Dibromopyridin-4-ol

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core, substituted with two strongly electron-withdrawing bromine atoms and a hydroxyl group at the 4-position, imparts a unique and tunable set of electronic properties. This guide provides an in-depth analysis of these properties, moving from the foundational principles of its structure and synthesis to advanced computational and experimental characterization. We will explore the critical role of keto-enol tautomerism, the nature of its frontier molecular orbitals, and the consequential impact on its reactivity, particularly in modern cross-coupling reactions. This document is intended for professionals who require a deep, mechanistic understanding of how the electronic architecture of this molecule dictates its function and potential applications.

Synthesis and Spectroscopic Characterization

The utility of any building block begins with its accessibility and unambiguous characterization. While numerous methods exist for the synthesis of substituted pyridines, a common approach for a molecule like this compound would involve the direct bromination of a suitable precursor.

Representative Synthesis Protocol

A plausible synthetic route involves the bromination of 4-hydroxypyridine. Due to the activating nature of the hydroxyl group, direct bromination can often proceed under relatively mild conditions.

Protocol: Bromination of 4-Hydroxypyridine

-

Dissolution: Dissolve 1.0 equivalent of 4-hydroxypyridine in a suitable solvent, such as glacial acetic acid or a buffered aqueous solution.

-

Brominating Agent: Slowly add 2.2 equivalents of a brominating agent (e.g., N-Bromosuccinimide (NBS) or aqueous bromine) to the solution at room temperature while stirring. The slight excess ensures complete dibromination.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to neutralize any excess bromine.

-

Isolation: Adjust the pH of the solution to neutral or slightly acidic to precipitate the product. The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality: The pyridine ring is generally electron-deficient; however, the hydroxyl group at the 4-position is an ortho-, para-director. Its strong activating effect via resonance directs the electrophilic bromine to the 2- and 6-positions.

Expected Spectroscopic Signatures

Unambiguous characterization is paramount. Based on the known spectral data of related compounds like 2,6-dibromopyridine and 4-hydroxypyridine, the following signatures are expected.[1][2][3]

¹H NMR: The molecule's C₂ symmetry simplifies the proton NMR spectrum significantly.

-

A single resonance, appearing as a singlet, is expected for the two equivalent protons at the C-3 and C-5 positions. Due to the strong deshielding from the adjacent bromine atoms and the electron-poor nature of the ring, this peak would likely appear in the δ 7.5-8.0 ppm range.

-

Signals for the O-H or N-H protons of the tautomers would be broad and their chemical shift highly dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals.[4][5]

-

C-2, C-6: These carbons, directly bonded to bromine, would be highly deshielded and appear significantly downfield, likely in the δ 140-145 ppm range.

-

C-4: The chemical shift of this carbon is highly sensitive to the tautomeric form. In the pyridinol (enol) form, it would be in the δ 160-170 ppm range due to the C-O bond. In the pyridone (keto) form, it would be a carbonyl carbon (C=O) and shift further downfield to δ > 175 ppm.

-

C-3, C-5: These carbons would appear furthest upfield, likely in the δ 110-120 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for investigating the tautomeric equilibrium.[6][7][8]

-

Pyridinol (Enol) Form: A broad O-H stretching band around 3200-3400 cm⁻¹.

-

Pyridone (Keto) Form: A strong C=O stretching band around 1640-1680 cm⁻¹ and a broad N-H stretching band around 3100-3300 cm⁻¹. The presence and relative intensity of these bands provide direct evidence of the dominant tautomer in the solid state.

Core Electronic Properties

The unique reactivity of this compound is a direct consequence of its underlying electronic structure. This is governed by a delicate interplay between tautomerism, inductive effects, and resonance.

The Central Role of Tautomerism

Perhaps the most critical electronic feature of this molecule is its existence as an equilibrium between two tautomeric forms: the aromatic this compound (enol form) and the non-aromatic but highly conjugated 2,6-Dibromo-1H-pyridin-4-one (keto form).[9]

The position of this equilibrium is highly sensitive to the environment. In the gas phase, the aromatic enol form may be favored. However, in polar solvents and in the solid state, the keto form is often the dominant species.[10][11] This preference is rationalized by two factors:

-

Resonance Stabilization: The keto form possesses a highly polarized amide-like structure with a significant charge-separated resonance contributor that restores aromaticity to the ring.[12]

-

Intermolecular Hydrogen Bonding: In the condensed phase, the N-H and C=O groups of the keto form can participate in strong intermolecular hydrogen bonding, creating a stable, dimeric lattice structure that further favors this tautomer.[11]

Caption: Keto-Enol tautomerism of this compound.

Inductive Effects and Electrostatic Potential

The two bromine atoms exert a powerful electron-withdrawing inductive effect (-I). This, combined with the inherent electron-deficient nature of the pyridine nitrogen, renders the entire ring system significantly electrophilic. An electrostatic potential map would reveal a large region of positive potential (electron-poor) across the carbon framework. The most electron-rich regions would be localized on the nitrogen lone pair and the oxygen atom of the hydroxyl/carbonyl group, marking them as the primary sites for protonation or coordination. This electron-deficient character is a key driver of the molecule's reactivity in cross-coupling reactions.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's reactivity and electronic transitions.[13] For this compound, computational studies on similar systems suggest the following:[14][15]

-

HOMO: The HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the ring. Its energy level dictates the molecule's ability to act as an electron donor.

-

LUMO: The LUMO is anticipated to be a π* anti-bonding orbital distributed across the pyridine ring, with significant coefficients on the carbon atoms bonded to bromine. Its energy level determines the molecule's ability to accept electrons.

The large HOMO-LUMO gap contributes to the kinetic stability of the molecule. The presence of the electron-withdrawing bromine atoms lowers the energy of both the HOMO and LUMO compared to unsubstituted 4-hydroxypyridine.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Tautomer | Representative Value | Significance |

| HOMO Energy | Keto | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | Keto | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Keto | 5.3 eV | Relates to kinetic stability and UV-Vis absorption |

| Dipole Moment | Keto | ~4.5 D | High value indicates significant polarity |

Note: These values are representative, based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) for structurally similar compounds and are intended for illustrative purposes.[14][16][17]

Experimental and Computational Workflows

To empirically and theoretically probe the electronic properties discussed, standardized workflows are essential.

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to experimentally determine the redox potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels.[18]

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Step-by-Step Methodology: [19][20][21]

-

Solution Preparation: Prepare a ~1 mM solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgNO₃).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with reduction scans.

-

Measurement: Scan the potential to measure the oxidation and reduction peaks. The onset of the first oxidation wave can be used to estimate the HOMO energy, while the onset of the first reduction wave can estimate the LUMO energy.

-

Internal Standard: After the initial measurement, add a small amount of ferrocene as an internal standard and re-run the scan. All potentials should be reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple for comparability across different experiments.

Protocol: Computational Analysis via Density Functional Theory (DFT)

DFT provides theoretical insight into electronic structure and properties, corroborating experimental findings.[22]

Caption: Computational workflow for DFT analysis.

Step-by-Step Methodology: [14][16]

-

Structure Building: Construct 3D models of both the keto and enol tautomers of this compound using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization using a standard functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation of each tautomer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

High-Accuracy Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set (e.g., 6-311++G(d,p)). This allows for a precise comparison of the relative stability of the two tautomers.

-

Property Calculation: Using the high-accuracy wavefunctions, calculate key electronic properties, including the energies and distributions of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) charges. Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.

Reactivity and Applications in Drug Development

The electronic properties of this compound make it a highly valuable and versatile building block in synthetic chemistry.[23][24]

Palladium-Catalyzed Cross-Coupling Reactions

The molecule's most significant application lies in its use as a scaffold in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[22][25]

-

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle.[26] The key initial step is the oxidative addition of a C-Br bond to a Pd(0) catalyst. The electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, makes the C-Br bonds highly electrophilic and thus susceptible to this oxidative addition step, often allowing the reaction to proceed under mild conditions.[27]

-

Regioselectivity: A key synthetic challenge and opportunity is the potential for regioselective functionalization. The C-2 and C-6 positions are electronically equivalent. However, in related systems like 2,4-dibromopyridine, the C-2 position is often found to be more reactive than the C-4 position in Suzuki couplings.[28] This suggests that by carefully choosing the catalyst, ligands, and reaction conditions, it may be possible to achieve selective mono-arylation, followed by a second, different coupling, opening pathways to complex, unsymmetrically substituted pyridine derivatives.

The ability to sequentially replace the bromine atoms with various aryl, heteroaryl, or alkyl groups allows for the rapid generation of molecular diversity, a cornerstone of modern drug discovery programs. The pyridine core is a common motif in pharmaceuticals, and the 4-hydroxyl/carbonyl group provides a crucial hydrogen bond donor/acceptor site for interacting with biological targets.

Conclusion

This compound is a molecule defined by its electronic duality. The profound influence of keto-enol tautomerism dictates its ground-state structure and intermolecular interactions, while the powerful inductive effects of its bromine substituents create an electron-deficient core ripe for synthetic transformation. This combination of a stable, polar core with two reactive handles for cross-coupling chemistry makes it an exemplary scaffold for the construction of complex molecules. A thorough understanding of its electronic properties, gained through the complementary application of experimental techniques like CV and computational methods like DFT, is essential for any researcher aiming to leverage this potent building block in the development of novel therapeutics and advanced materials.

References

Please note that while links are provided, their long-term accessibility cannot be guaranteed. A local copy of the cited material is recommended for archival purposes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxypyridine(626-64-2) 1H NMR [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Mono… [ouci.dntb.gov.ua]

- 14. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]

- 19. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dibromopyridin-4-ol for the Synthesis of Functionalized Pyridinols

Introduction: The Significance of Substituted Pyridinols

Pyridin-4-ol scaffolds and their 2,6-diaryl derivatives are privileged structures in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres, participate in hydrogen bonding, and coordinate to metal centers in metalloenzymes.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, valued for its high efficiency and broad functional group tolerance.[3][4]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2,6-dibromopyridin-4-ol. We will explore the unique challenges presented by this substrate, including the influence of the C4-hydroxyl group and the strategic control of selectivity for mono- versus di-arylation.

Core Challenges & Strategic Considerations

The coupling of this compound is not a trivial extension of protocols for simpler dihalopyridines. A successful strategy requires a nuanced understanding of the substrate's unique chemical nature.

The Influence of the C4-Hydroxyl Group